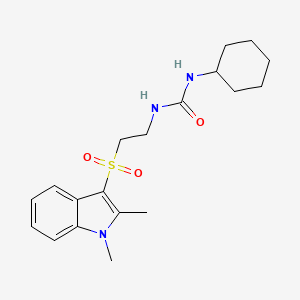
1-环己基-3-(2-((1,2-二甲基-1H-吲哚-3-基)磺酰基)乙基)脲
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Cyclohexyl-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea is a chemical compound with potential therapeutic applications. It is characterized by the presence of a cyclohexyl group, an indole moiety, and a sulfonyl group, which contribute to its unique chemical properties and biological activities.
科学研究应用
1-Cyclohexyl-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound exhibits biological activities such as antiviral, anti-inflammatory, and anticancer properties, making it a subject of interest in drug discovery and development.
Medicine: It has potential therapeutic applications in the treatment of diseases such as cancer, viral infections, and inflammatory disorders.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
作用机制
Target of Action
It is known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They bind with high affinity to multiple receptors, making them useful in developing new biologically active compounds .
Mode of Action
Indole derivatives are known to interact with their targets, causing various changes that can lead to therapeutic effects . These interactions often involve binding to receptors, which can trigger a cascade of biochemical reactions within the cell .
Biochemical Pathways
These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The compound likely interacts with one or more of these pathways, leading to its downstream effects.
Pharmacokinetics
The pharmacokinetics of similar indole derivatives have been studied . These studies can provide a general idea of the compound’s likely ADME properties, but specific studies on this compound would be needed for a definitive understanding.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it is likely that the compound has multiple effects at the molecular and cellular level.
准备方法
The synthesis of 1-cyclohexyl-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea involves several steps:
Synthesis of the Indole Derivative: The indole moiety can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst.
Formation of the Sulfonyl Group: The sulfonyl group is introduced through the reaction of the indole derivative with a sulfonyl chloride in the presence of a base.
Coupling with Cyclohexyl Urea: The final step involves the coupling of the sulfonyl-indole derivative with cyclohexyl isocyanate to form the desired urea compound.
Industrial production methods typically involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques .
化学反应分析
1-Cyclohexyl-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The indole moiety can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures . Major products formed from these reactions include sulfone, amine, and substituted indole derivatives .
相似化合物的比较
1-Cyclohexyl-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-cyclohexyl-3-(2-(1H-indol-3-yl)ethyl)urea and 1-cyclohexyl-3-(2-(1H-indol-3-yl)sulfonyl)ethyl)urea share structural similarities.
Uniqueness: The presence of the 1,2-dimethyl group on the indole moiety and the sulfonyl group distinguishes it from other compounds, contributing to its unique chemical and biological properties.
属性
IUPAC Name |
1-cyclohexyl-3-[2-(1,2-dimethylindol-3-yl)sulfonylethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3S/c1-14-18(16-10-6-7-11-17(16)22(14)2)26(24,25)13-12-20-19(23)21-15-8-4-3-5-9-15/h6-7,10-11,15H,3-5,8-9,12-13H2,1-2H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKQYKSZFQSWPGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)S(=O)(=O)CCNC(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![8-[(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)sulfonyl]quinoline](/img/structure/B2464620.png)
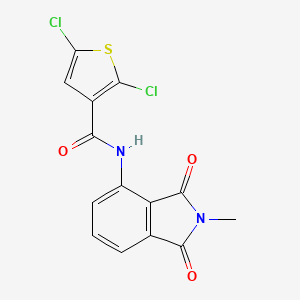

![3-(4,5-diphenyl-1H-imidazol-1-yl)-N'-[(E)-furan-2-ylmethylidene]propanehydrazide](/img/structure/B2464625.png)
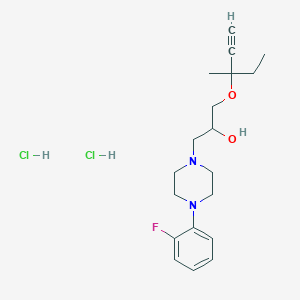
![5-[3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl]-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2464632.png)
![9,11-Dibromo-3-methoxy-5,6-dihydrobenzo[c]acridine](/img/structure/B2464633.png)
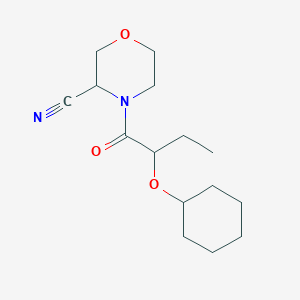

![10-methyl-3-phenethyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2464637.png)
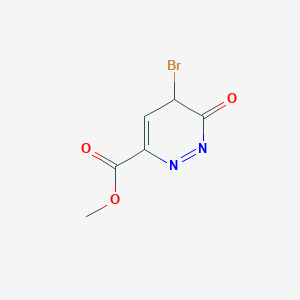
![N-Boc-2(S)-2-(4-{[tert-butyl(diphenyl)silyl]oxy}phenyl)propanal](/img/structure/B2464640.png)
![5-Ethyl-4-methyl-6-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B2464642.png)
![(R)-Hexahydro-pyrrolo[1,2-a]pyrazin-6-one hydrochloride](/img/new.no-structure.jpg)
